molecular formula C24H23N5O3 B2758686 1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326877-72-8

1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2758686
CAS No.: 1326877-72-8
M. Wt: 429.48
InChI Key: UQKSCJHEEXDODX-UHFFFAOYSA-N
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Description

1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes methoxyphenyl, pyridinyl, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method allows for the efficient formation of the triazole ring.

  • Step 1: Synthesis of Azide Intermediate

    • Starting Material: 3-methoxyphenylamine
    • Reagents: Sodium azide, suitable solvent (e.g., DMF)
    • Conditions: Stirring at room temperature
  • Step 2: Synthesis of Alkyne Intermediate

    • Starting Material: 4-methoxyphenylacetylene
    • Reagents: Propargyl bromide, base (e.g., K2CO3)
    • Conditions: Reflux
  • Step 3: CuAAC Reaction

    • Reagents: Azide intermediate, alkyne intermediate, copper(I) catalyst (e.g., CuSO4), reducing agent (e.g., sodium ascorbate)
    • Conditions: Stirring at room temperature
  • Step 4: Coupling with Pyridinyl Carboxamide

    • Reagents: Pyridin-4-yl carboxylic acid, coupling agent (e.g., EDCI), base (e.g., DIPEA)
    • Conditions: Stirring at room temperature

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The pyridinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., NaH).

Major Products

    Oxidation: Formation of phenolic derivatives.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its triazole ring, which is known for its bioactivity.

    Materials Science: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: Used as a probe in studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is largely dependent on its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and pyridinyl groups can enhance binding affinity and specificity, leading to targeted effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-methoxyphenyl)-N-(1-(4-methoxyphenyl)ethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
  • 1-(3-methoxyphenyl)-N-(1-(4-methoxyphenyl)ethyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific positioning of the pyridinyl group at the 4-position of the triazole ring. This positioning can influence its chemical reactivity and biological activity, making it distinct from similar compounds with different pyridinyl positions.

Properties

IUPAC Name

1-(3-methoxyphenyl)-N-[1-(4-methoxyphenyl)ethyl]-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O3/c1-16(17-7-9-20(31-2)10-8-17)26-24(30)22-23(18-11-13-25-14-12-18)29(28-27-22)19-5-4-6-21(15-19)32-3/h4-16H,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKSCJHEEXDODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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